OC(=O)CCCCCCCCCCN1C(=O)C=CC1=O
.
11-Maleimidoundecanoic acid is synthesized from maleic acid derivatives and undecanoic acid. The compound has the following identifiers:
The compound falls under the category of chemical reagents used for crosslinking and conjugation in biochemical experiments.
The synthesis of 11-Maleimidoundecanoic acid typically involves several steps:
This method allows for the efficient formation of the desired product while maintaining high purity levels.
The molecular structure of 11-Maleimidoundecanoic acid features a long undecanoic acid chain connected to a maleimide functional group. Key structural details include:
11-Maleimidoundecanoic acid primarily participates in substitution reactions, particularly with thiol-containing compounds.
The mechanism of action for 11-Maleimidoundecanoic acid involves its maleimide group reacting specifically with thiol groups on proteins or other biomolecules. This reaction leads to the formation of stable thioether bonds, effectively linking the biomolecule to various polymer chains or other compounds.
The physical and chemical properties of 11-Maleimidoundecanoic acid are critical for its applications:
11-Maleimidoundecanoic acid has diverse applications across several scientific fields:
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4